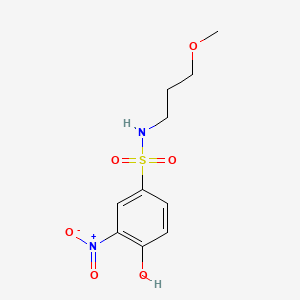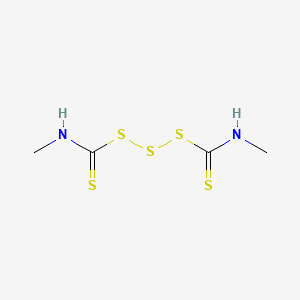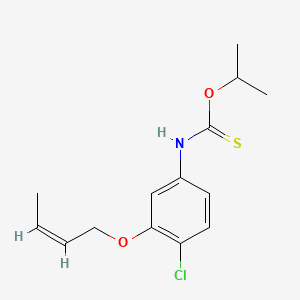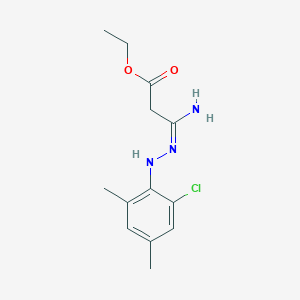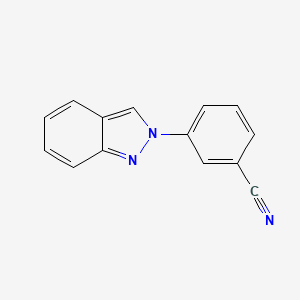
1,1'-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) is a brominated organic compound with the molecular formula C15H10Br10O2. It is known for its high bromine content, making it a valuable flame retardant. The compound is characterized by two pentabromobenzene rings connected by a propane-1,3-diyl bis(oxy) linker.
Méthodes De Préparation
The synthesis of 1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) typically involves the bromination of benzene derivatives followed by the formation of the ether linkage. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure complete bromination. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the brominated rings.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of phenolic compounds.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
Mécanisme D'action
The primary mechanism by which 1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) exerts its effects is through the release of bromine radicals upon heating. These radicals interfere with the combustion process, effectively inhibiting the spread of fire. The molecular targets include the free radicals generated during combustion, which are neutralized by the bromine radicals.
Comparaison Avec Des Composés Similaires
Compared to other brominated flame retardants, 1,1’-(Propane-1,3-diylbis(oxy))bis(pentabromobenzene) is unique due to its high bromine content and stability. Similar compounds include:
Hexabromocyclododecane (HBCD): Another brominated flame retardant with a different structure and lower bromine content.
Tetrabromobisphenol A (TBBPA): A widely used flame retardant with a different mechanism of action.
Decabromodiphenyl ether (DecaBDE): A brominated flame retardant with a similar application but different chemical structure.
Propriétés
Numéro CAS |
61262-54-2 |
|---|---|
Formule moléculaire |
C15H10Br10O2 |
Poids moléculaire |
1021.3 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-5-[3-(1,2,3,4,5-pentabromocyclohexa-2,4-dien-1-yl)oxypropoxy]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H10Br10O2/c16-6-4-14(24,12(22)10(20)8(6)18)26-2-1-3-27-15(25)5-7(17)9(19)11(21)13(15)23/h1-5H2 |
Clé InChI |
SFQUVLBAPLJDGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=C(C1(OCCCOC2(CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


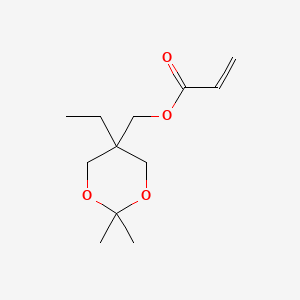
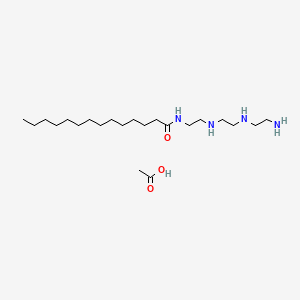
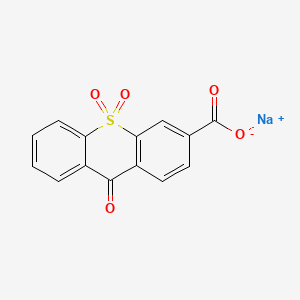

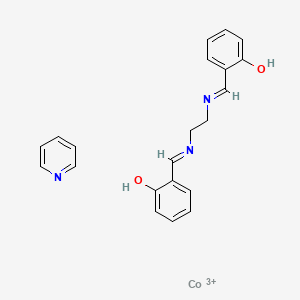
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
